4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide
CAS No.: 1032187-18-0
Cat. No.: VC6177513
Molecular Formula: C23H26FN3O5S
Molecular Weight: 475.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1032187-18-0 |
|---|---|
| Molecular Formula | C23H26FN3O5S |
| Molecular Weight | 475.54 |
| IUPAC Name | 4-fluoro-N-[1-(4-methylphenyl)sulfonyl-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C23H26FN3O5S/c1-3-20(28)26-12-14-27(15-13-26)23(30)22(25-21(29)17-6-8-18(24)9-7-17)33(31,32)19-10-4-16(2)5-11-19/h4-11,22H,3,12-15H2,1-2H3,(H,25,29) |
| Standard InChI Key | BBWRXRAMQACRAX-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 4-fluoro-N-[1-(4-methylphenyl)sulfonyl-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]benzamide, reflects its three primary functional components:
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4-Fluorobenzamide: A benzene ring substituted with a fluorine atom at the para position and an amide group.
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Tosyl-Protected Ethyl Group: A sulfonyl group linked to a p-tolyl moiety (C<sub>6</sub>H<sub>4</sub>CH<sub>3</sub>) and an ethyl chain.
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4-Propionylpiperazine: A six-membered piperazine ring with a propionyl (CH<sub>2</sub>CH<sub>2</sub>CO-) substituent at the N-4 position.
The interplay of these groups confers unique electronic and steric properties, influencing solubility, reactivity, and biological interactions.
Physicochemical Characteristics
Key molecular properties are summarized in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>26</sub>FN<sub>3</sub>O<sub>5</sub>S |
| Molecular Weight | 475.54 g/mol |
| CAS Registry Number | 1032187-18-0 |
| IUPAC Name | 4-fluoro-N-[1-(4-methylphenyl)sulfonyl-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]benzamide |
Table 1. Fundamental molecular properties of 4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide.
The fluorine atom enhances metabolic stability and membrane permeability, while the tosyl group serves as a protective moiety during synthesis. The piperazine ring, a common pharmacophore, may facilitate interactions with biological targets such as G protein-coupled receptors (GPCRs) or kinases .
Synthesis and Purification Processes
Reaction Design and Conditions
The synthesis involves sequential nucleophilic acyl substitutions and coupling reactions (Figure 1):
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Tosylation: Protection of the ethylamine intermediate with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine).
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Piperazine Conjugation: Reaction of the tosylated intermediate with 4-propionylpiperazine under anhydrous conditions.
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Benzamide Formation: Coupling of the resultant product with 4-fluorobenzoic acid using carbodiimide-based activating agents.
Optimal yields (70–85%) are achieved in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at 60–80°C.
Purification Strategies
Crude product purification employs:
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Liquid-Liquid Extraction: Separation using ethyl acetate and aqueous sodium bicarbonate.
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Column Chromatography: Silica gel elution with gradients of hexane:ethyl acetate (3:1 to 1:2).
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Recrystallization: Final polishing from ethanol/water mixtures to ≥98% purity.
Analytical Characterization Techniques
Spectroscopic Profiling
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Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms amide (C=O stretch at ~1650 cm<sup>−1</sup>), sulfonyl (S=O stretch at ~1350 cm<sup>−1</sup>), and piperazine (N-H bend at ~1550 cm<sup>−1</sup>) functionalities.
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Nuclear Magnetic Resonance (NMR):
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (d, J = 8.0 Hz, benzamide H), 7.78 (d, J = 8.4 Hz, tosyl H), 3.45–3.60 (m, piperazine CH<sub>2</sub>).
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<sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>): δ 170.2 (amide C=O), 144.5 (tosyl S=O), 115.3 (C-F).
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Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 475.54 (M+H)<sup>+</sup>, consistent with the molecular formula C<sub>23</sub>H<sub>26</sub>FN<sub>3</sub>O<sub>5</sub>S.
Comparative Analysis with Related Compounds
Structural Analogues
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3′-(Hydrazino)Biphenyl Derivatives: Exhibit enhanced solubility via ethanolamine salt formation but lack the fluorobenzamide group .
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Triazolo-Tetrazine Hybrids: Demonstrate superior antibacterial potency but inferior metabolic stability .
Pharmacokinetic Considerations
The fluorine atom in 4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide may confer longer plasma half-lives compared to non-fluorinated analogs, as seen in fluoroquinolone antibiotics .
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